2,5-Bis(chloromethyl)benzene-1,3-diol
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Overview
Description
2,5-Bis(chloromethyl)benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups (-OH) and two chloromethyl groups (-CH2Cl) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(chloromethyl)benzene-1,3-diol typically involves the chloromethylation of resorcinol (benzene-1,3-diol). The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(chloromethyl)benzene-1,3-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include methyl-substituted benzene derivatives.
Scientific Research Applications
2,5-Bis(chloromethyl)benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 2,5-Bis(chloromethyl)benzene-1,3-diol involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure with two hydroxyl groups but no chloromethyl groups.
Resorcinol (benzene-1,3-diol): Similar structure with two hydroxyl groups but no chloromethyl groups.
Hydroquinone (benzene-1,4-diol): Similar structure with two hydroxyl groups but no chloromethyl groups.
Uniqueness
2,5-Bis(chloromethyl)benzene-1,3-diol is unique due to the presence of both hydroxyl and chloromethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
646475-00-5 |
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Molecular Formula |
C8H8Cl2O2 |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
2,5-bis(chloromethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H8Cl2O2/c9-3-5-1-7(11)6(4-10)8(12)2-5/h1-2,11-12H,3-4H2 |
InChI Key |
KLSIEYSOPPOAOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)CCl)O)CCl |
Origin of Product |
United States |
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